(2S,3S)-3-Pentyloxirane-2-carbaldehyde
Description
(2S,3S)-3-Pentyloxirane-2-carbaldehyde is a chiral epoxide derivative featuring a pentyl substituent at the 3-position and a carbaldehyde group at the 2-position of the oxirane ring. Its stereochemistry (2S,3S) imparts distinct reactivity and physicochemical properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical research.
Properties
CAS No. |
113973-12-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(2S,3S)-3-pentyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-8(6-9)10-7/h6-8H,2-5H2,1H3/t7-,8+/m0/s1 |
InChI Key |
YWFUECKBUFORTA-JGVFFNPUSA-N |
SMILES |
CCCCCC1C(O1)C=O |
Isomeric SMILES |
CCCCC[C@H]1[C@H](O1)C=O |
Canonical SMILES |
CCCCCC1C(O1)C=O |
Synonyms |
Oxiranecarboxaldehyde, 3-pentyl-, (2R,3R)-rel- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Key Differences
- Reactivity : The aldehyde in (2S,3S)-3-Pentyloxirane-2-carbaldehyde enables Schiff base formation, unlike nitriles or carboxylic acids in analogues .
- Stereochemical Impact : The (2S,3S) configuration may confer enantioselectivity in catalysis, whereas (2S,3R)-configured oxiranes (e.g., CAS 54910-51-9) exhibit different chiral interactions .
- Lipophilicity : Shorter pentyl chain in the target compound reduces logP (~2.5 estimated) compared to (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane, improving solubility in polar solvents.
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